21-Hydroxypregn-4-ene-3,20-dione 21-(3-phenylpropionate)

Catalog No.
S1510192
CAS No.
14007-50-2
M.F
C30H38O4
M. Wt
462.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
21-Hydroxypregn-4-ene-3,20-dione 21-(3-phenylpropi...

CAS Number

14007-50-2

Product Name

21-Hydroxypregn-4-ene-3,20-dione 21-(3-phenylpropionate)

IUPAC Name

[2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3-phenylpropanoate

Molecular Formula

C30H38O4

Molecular Weight

462.6 g/mol

InChI

InChI=1S/C30H38O4/c1-29-16-14-22(31)18-21(29)9-10-23-24-11-12-26(30(24,2)17-15-25(23)29)27(32)19-34-28(33)13-8-20-6-4-3-5-7-20/h3-7,18,23-26H,8-17,19H2,1-2H3/t23-,24-,25-,26+,29-,30-/m0/s1

InChI Key

WPQKMAWYKDSBAX-XLQNIAEWSA-N

SMILES

CC12CCC3C(C1CCC2C(=O)COC(=O)CCC4=CC=CC=C4)CCC5=CC(=O)CCC35C

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)COC(=O)CCC4=CC=CC=C4)CCC5=CC(=O)CCC35C

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)COC(=O)CCC4=CC=CC=C4)CCC5=CC(=O)CC[C@]35C

21-Hydroxypregn-4-ene-3,20-dione 21-(3-phenylpropionate) is a steroid compound characterized by its unique structure, which includes a hydroxyl group at the 21-position and a phenylpropionate ester at the same carbon. This compound, with the molecular formula C30H38O4, is part of the broader class of corticosteroids and is significant in both pharmaceutical and biochemical research contexts .

The chemical behavior of 21-hydroxypregn-4-ene-3,20-dione 21-(3-phenylpropionate) is primarily governed by its functional groups. Key reactions include:

  • Esterification: The hydroxyl group at position 21 can undergo esterification with various carboxylic acids, leading to derivatives that may exhibit altered biological activities.
  • Reduction: The ketone groups in the steroid structure can be reduced to alcohols, modifying their pharmacological properties.
  • Oxidation: The compound can also participate in oxidation reactions, particularly affecting the steroid backbone and influencing its biological function .

This compound has been investigated for its biological activities related to corticosteroid functions. It plays a role in:

  • Electrolyte Regulation: Similar to other corticosteroids, it may influence electrolyte balance within biological systems.
  • Anti-inflammatory Effects: The compound has potential applications in managing inflammatory conditions due to its steroidal structure .

Research indicates that modifications at the 21-position significantly affect the potency and efficacy of corticosteroids, making this compound a valuable model for studying steroid pharmacodynamics .

The synthesis of 21-hydroxypregn-4-ene-3,20-dione 21-(3-phenylpropionate) can be achieved through several methods:

  • Direct Esterification: Reacting 21-hydroxypregn-4-ene-3,20-dione with 3-phenylpropionic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
  • Acylation via Acid Chlorides: Using 3-phenylpropionyl chloride in a reaction with the hydroxyl group under anhydrous conditions to form the ester.
  • Multi-step Synthesis: Starting from pregnenolone derivatives, where selective hydroxylation and subsequent esterification steps are employed to reach the final product .

The applications of 21-hydroxypregn-4-ene-3,20-dione 21-(3-phenylpropionate) span various fields:

  • Pharmaceutical Research: Used as a model compound for studying steroid chemistry and mechanisms of action in corticosteroids.
  • Cosmetic Industry: Investigated for potential use in formulations aimed at skin health due to its steroidal properties .

Its role in electrolyte balance regulation also suggests potential therapeutic applications in treating conditions like adrenal insufficiency.

Studies on the interactions of 21-hydroxypregn-4-ene-3,20-dione 21-(3-phenylpropionate) with biological systems have revealed:

  • Protein Binding: The compound exhibits significant binding affinity to plasma proteins, which can influence its pharmacokinetics.
  • Receptor Interaction: It interacts with glucocorticoid receptors, impacting gene expression related to inflammation and metabolism.

These interactions are crucial for understanding its therapeutic potential and side effects when used clinically .

Several compounds share structural similarities with 21-hydroxypregn-4-ene-3,20-dione 21-(3-phenylpropionate), including:

Compound NameStructural FeaturesUnique Aspects
21-Hydroxypregn-4-ene-3,20-dioneHydroxyl group at C21Core structure similar but lacks phenylpropionate
DexamethasoneFluorinated derivative of cortisolMore potent anti-inflammatory effects
PrednisoloneA derivative with a double bond at C1Used widely for anti-inflammatory therapies
CortisolNatural hormone with similar steroid frameworkPhysiological roles in stress response

The uniqueness of 21-hydroxypregn-4-ene-3,20-dione 21-(3-phenylpropionate) lies in its specific phenylpropionate esterification at the C21 position, which may confer distinct pharmacological properties compared to other corticosteroids .

This compound's study contributes valuable insights into steroid chemistry and therapeutic applications, enhancing our understanding of corticosteroid functions and their modifications.

XLogP3

5

UNII

MSY8625VTL

GHS Hazard Statements

Aggregated GHS information provided by 17 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302+H312+H332 (94.12%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H351 (94.12%): Suspected of causing cancer [Warning Carcinogenicity];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

14007-50-2

Wikipedia

Desoxycorticosterone phenylpropionate

Dates

Modify: 2023-08-15

Explore Compound Types